molecular formula C11H14ClN3O B2860942 N-(4-chlorophenyl)piperazine-1-carboxamide CAS No. 923242-63-1

N-(4-chlorophenyl)piperazine-1-carboxamide

Cat. No.: B2860942
CAS No.: 923242-63-1
M. Wt: 239.7
InChI Key: NEMZGGVOBLEPTO-UHFFFAOYSA-N
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Biological Activity

N-(4-chlorophenyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperazine core with a 4-chlorophenyl substituent. Its molecular formula is C11H13ClN2OC_{11}H_{13}ClN_2O with a molecular weight of approximately 224.69 g/mol. The presence of the chlorophenyl group enhances its interaction with various biological targets, particularly receptors involved in neurotransmission.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, notably serotonin (5-HT) and dopamine (D2) receptors. These interactions can modulate neurotransmission, which is crucial for developing treatments for psychiatric disorders such as anxiety and depression. The compound may act as an antagonist at specific receptor sites, influencing mood regulation and anxiety levels.

1. Antidepressant and Anxiolytic Effects

Preliminary studies suggest that this compound exhibits potential antidepressant and anxiolytic effects. Research indicates that compounds within this class can influence serotonin pathways, which are critical in mood regulation.

2. Antimycobacterial Activity

Recent investigations have highlighted the compound's potential against Mycobacterium tuberculosis (MTB). For instance, derivatives of piperazine have shown significant inhibitory activity against MTB DNA gyrase, an essential enzyme for bacterial replication. The IC50 values for some related compounds were reported as low as 0.51 µM, indicating strong antimycobacterial properties .

Study on Antimycobacterial Activity

A study evaluated the efficacy of various piperazine derivatives against MTB. Among the tested compounds, one derivative demonstrated an IC50 of 0.51 ± 0.16 µM in DNA supercoiling assays, showcasing its potential as an anti-tubercular agent .

Study on Receptor Interaction

Another study focused on the binding affinity of this compound to serotonin and dopamine receptors. The results indicated that the compound could effectively modulate receptor activity, contributing to its pharmacological profile .

Comparative Analysis

The following table summarizes the biological activities and structural features of this compound compared to related compounds:

Compound NameStructure FeaturesBiological ActivityUniqueness
This compoundChlorophenyl groupPotential antidepressant & antimycobacterialModulates serotonin and dopamine receptors
N-(4-fluorophenyl)piperazine-1-carboxamideFluorinated phenyl groupAnalgesic propertiesEnhanced receptor selectivity due to fluorine
N-(4-tert-butylphenyl)piperazine-1-carboxamideTert-butyl groupTRPV1 antagonistDifferent substituent leading to varied receptor selectivity

Properties

IUPAC Name

N-(4-chlorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15/h1-4,13H,5-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMZGGVOBLEPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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